4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-4-15-16(17(22)20-9-11-23-12-10-20)18-19-21(15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSKSWAUNWKVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a morpholine moiety.
Attachment of the Propyl and p-Tolyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives, including 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine, in cancer therapy. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, research indicated that triazole compounds could interact with high-abundance blood proteins such as human serum albumin and immunoglobulin G, influencing drug-protein interactions crucial for therapeutic efficacy .
Case Study: Kallikrein-Kinin System
A notable study investigated the mechanism of action involving the kallikrein-kinin signaling pathways in HeLa cervical cancer cells. The findings suggested that the compound could alter the expression of kallikrein-10, indicating a potential antitumor mechanism . This positions the compound as a promising candidate for further development in oncology.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of pathogens. For example, derivatives have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that triazoles may also possess neuroprotective properties. Studies have indicated that certain triazole derivatives can act as antioxidants and may have applications in neurodegenerative diseases .
Fungicides
The triazole class is widely utilized in agriculture as fungicides. The ability of compounds like this compound to inhibit fungal growth makes them valuable in crop protection strategies. Their mode of action typically involves disrupting fungal cell membrane synthesis or function .
Polymer Chemistry
Triazoles are increasingly being incorporated into polymer science due to their unique chemical properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazole groups exhibit improved performance characteristics compared to traditional materials .
Data Summary
Mechanism of Action
The mechanism of action of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine with analogous triazole derivatives, focusing on structural, physicochemical, and functional differences.
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Triazole Core vs. Pyrazole Derivatives
- The target compound’s 1,2,3-triazole core differs from pyrazole-based analogs (e.g., ) in electronic properties. Triazoles exhibit greater aromatic stability due to delocalized π-electrons, whereas pyrazoles have localized bonding, affecting their reactivity in cycloaddition or nucleophilic substitution .
- Substituent positioning also diverges: The target’s propyl group at the 5-position introduces steric bulk compared to the smaller methyl or halogenated groups in pyrazole derivatives (e.g., ’s N-substituted pyrazolines) .
Morpholine vs. Alternative Functional Groups The morpholine ring in the target compound enhances hydrophilicity compared to non-polar substituents like quinoxaline disulfide in ETUVEX. This difference is critical for solubility and bioavailability; morpholine-containing compounds typically exhibit improved aqueous solubility .
Crystallographic and Conformational Differences The target compound’s molecular planarity is likely similar to ETUVEX, but substituents like the propyl chain may induce slight torsional strain, as seen in ’s fluorophenyl derivatives, where non-planar groups disrupt crystallinity . Isostructural compounds in (triclinic symmetry, P̄1 space group) suggest that halogenated aryl groups (e.g., fluorophenyl) favor dense packing, whereas alkyl chains (propyl) may reduce crystal symmetry .
P28E1’s synthesis () involves multi-step reactions with moderate yields (~60%), indicating that nitro and trifluoromethyl groups complicate purification compared to alkyl-substituted triazoles .
Biological Activity
The compound 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine is a derivative of the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20N4O
- Molecular Weight : 288.34 g/mol
- CAS Number : 950235-39-9
This compound features a morpholine ring and a triazole moiety, which are critical for its biological activities.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives, including those similar to our compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded to assess their potency.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3a | 10 | Antibacterial |
| 3b | 15 | Antifungal |
| 3c | 5 | Antiviral |
The specific compound's structure suggests that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity due to the presence of the triazole ring .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been extensively studied. In a recent investigation involving peripheral blood mononuclear cells (PBMC), compounds similar to our target exhibited a significant reduction in cytokine release (TNF-α and IL-6) when stimulated by lipopolysaccharides (LPS). The results showed:
| Compound | TNF-α Release (%) | IL-6 Release (%) |
|---|---|---|
| Control | 100 | 100 |
| 3a | 44 | 30 |
| 3c | 60 | 25 |
These findings suggest that the compound could be effective in modulating inflammatory responses in various diseases .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, the compound's ability to inhibit cell proliferation was evaluated in several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis through caspase activation .
Case Studies
Several case studies have reported on the biological effects of triazole derivatives similar to our compound:
- Antimicrobial Study : A comprehensive analysis revealed that a related triazole derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL.
- Anti-inflammatory Research : In a clinical setting, patients treated with a triazole derivative showed reduced markers of inflammation after one month compared to those receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
